![molecular formula C16H21N3O2 B2962513 3-(4-甲氧基苯基)-N-(2-(2-甲基-1H-咪唑-1-基)乙基)丙酰胺 CAS No. 1286705-23-4](/img/structure/B2962513.png)
3-(4-甲氧基苯基)-N-(2-(2-甲基-1H-咪唑-1-基)乙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide is a chemical compound that is commonly referred to as Mirogabalin. It is a novel analgesic drug that is currently under development for the treatment of neuropathic pain. Mirogabalin is a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals in the nervous system.
科学研究应用
抗氧化和抗癌活性
研究表明,与所讨论化合物密切相关的 3-[(4-甲氧基苯基)氨基]丙烷酰肼的衍生物表现出显着的抗氧化和抗癌活性。这些衍生物已针对各种癌细胞系进行了测试,包括人神经胶质瘤和乳腺癌细胞,显示出有效的细胞毒性作用。发现一些合成化合物的抗氧化活性明显高于抗坏血酸,表明它们具有作为有效抗氧化剂的潜力 (Tumosienė 等,2020)。
抗菌活性
与目标化合物具有结构相似性的亚氨基-4-甲氧基苯酚噻唑衍生席夫碱已被合成并测试其抗菌功效。这些化合物对细菌和真菌菌株均表现出中等的活性,展示了它们作为抗菌剂的潜力 (Vinusha 等,2015)。
胃酸抗分泌活性
结构上与 3-(4-甲氧基苯基)-N-(2-(2-甲基-1H-咪唑-1-基)乙基)丙酰胺相关的化合物已被研究其抑制胃酸分泌的能力。这项研究突出了此类化合物在溃疡和酸反流等疾病的新治疗方法开发中的潜在用途 (Ueda 等,1991)。
血栓素合成酶抑制
作为血栓素合成酶抑制剂设计的该化合物的类似物已显示出降低血小板中血栓素 B2 生成的前景。该应用在心血管疾病的背景下具有重要意义,其中控制血小板功能可以预防血栓形成 (Manley 等,1987)。
抗真菌和抗菌剂
2-(6-甲氧基-2-萘基)丙酰胺的几个衍生物,其中包括与所讨论化合物相似的结构基序,已显示出显着的抗菌和抗真菌活性。这些发现表明这些化合物有可能作为有效的抗菌剂,其中一些显示出与标准药物相当的活性 (Helal 等,2013)。
作用机制
Target of Action
The primary targets of the compound 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide are currently unknown
Result of Action
The molecular and cellular effects of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide . These factors could include the pH of the environment, the presence of other molecules, and the temperature.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-17-9-11-19(13)12-10-18-16(20)8-5-14-3-6-15(21-2)7-4-14/h3-4,6-7,9,11H,5,8,10,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMVFCJRIGXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。